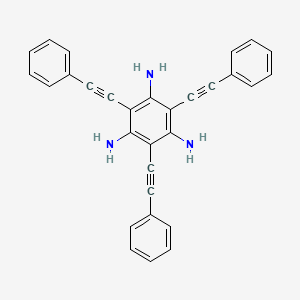
2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine is a complex organic compound characterized by its unique structure, which includes three phenylethynyl groups attached to a benzene ring at positions 2, 4, and 6, and three amine groups at positions 1, 3, and 5
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine typically involves the Sonogashira-Hagihara coupling reaction. This reaction uses palladium catalysts and copper co-catalysts to couple phenylacetylene with a halogenated benzene derivative. The process is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance reaction efficiency, and employing advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: 2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of benzene-1,3,5-tricarbaldehyde derivatives.
Reduction: Formation of 2,4,6-tris(phenylethyl)benzene-1,3,5-triamine.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine has diverse applications in scientific research:
作用機序
The mechanism of action of 2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine involves its interaction with various molecular targets. The phenylethynyl groups can engage in π-π stacking interactions, while the amine groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing cellular pathways and processes .
類似化合物との比較
1,3,5-Tris(phenylethynyl)benzene: Lacks the amine groups, making it less versatile in biological applications.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Contains triazine instead of benzene, offering different chemical properties.
Uniqueness: 2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine is unique due to its combination of phenylethynyl and amine groups, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications in both organic synthesis and material science .
特性
CAS番号 |
827032-42-8 |
|---|---|
分子式 |
C30H21N3 |
分子量 |
423.5 g/mol |
IUPAC名 |
2,4,6-tris(2-phenylethynyl)benzene-1,3,5-triamine |
InChI |
InChI=1S/C30H21N3/c31-28-25(19-16-22-10-4-1-5-11-22)29(32)27(21-18-24-14-8-3-9-15-24)30(33)26(28)20-17-23-12-6-2-7-13-23/h1-15H,31-33H2 |
InChIキー |
XQAQUKLNRRMYPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2N)C#CC3=CC=CC=C3)N)C#CC4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)
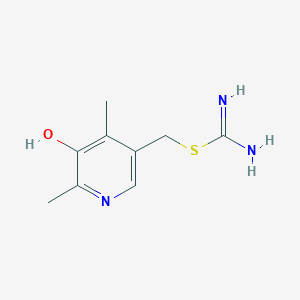
![methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12523950.png)
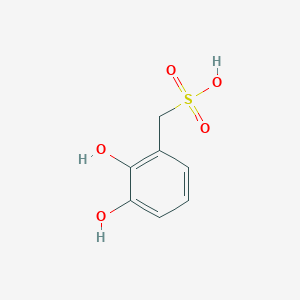
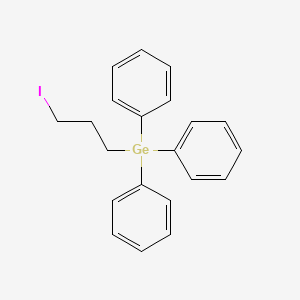
![2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate](/img/structure/B12523966.png)
![3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12523971.png)
![2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12523972.png)
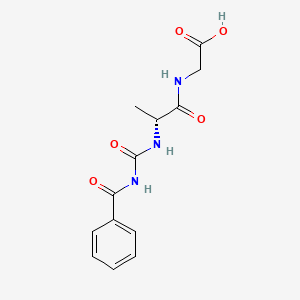
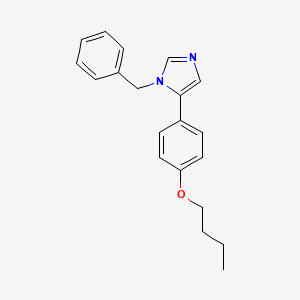
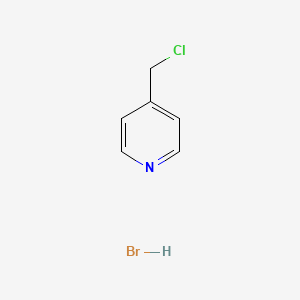
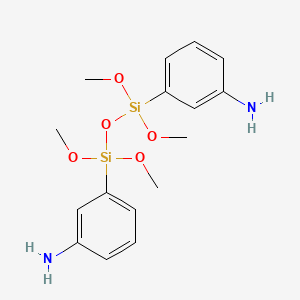
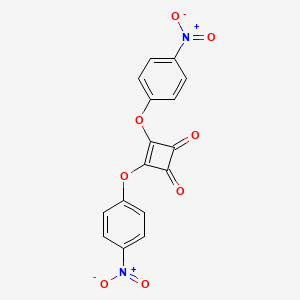
![2,2-Bis[3,3-bis(2,2-dicyclopropylcyclobutyl)cyclopentyl]-1-phenylphosphirane](/img/structure/B12524022.png)
